2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione
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Overview
Description
2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione is a chemical compound that belongs to the class of pyrimidinylpiperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione typically involves multiple steps. One common method includes the reaction of 2-(1-piperazinyl)pyrimidine with ethyl acetoacetate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione involves its interaction with specific molecular targets. It is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions can modulate various physiological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An anxiolytic agent that also contains a pyrimidinylpiperazine moiety.
Dasatinib: An anticancer agent with a similar structural framework.
Gepirone: Another anxiolytic agent with a pyrimidinylpiperazine structure.
Uniqueness
2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione is unique due to its specific substitution pattern and the presence of the ethyl and butane-1,3-dione groups. These structural features contribute to its distinct chemical and biological properties, differentiating it from other pyrimidinylpiperazine derivatives .
Properties
CAS No. |
185619-77-6 |
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Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-ethyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H20N4O2/c1-3-12(11(2)19)13(20)17-7-9-18(10-8-17)14-15-5-4-6-16-14/h4-6,12H,3,7-10H2,1-2H3 |
InChI Key |
VYNSIFFVDMRAIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)C(=O)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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